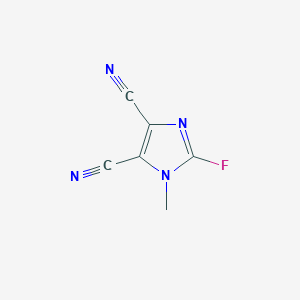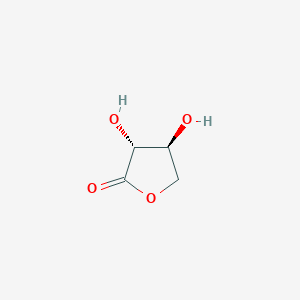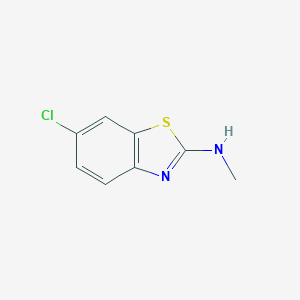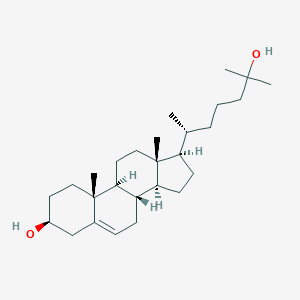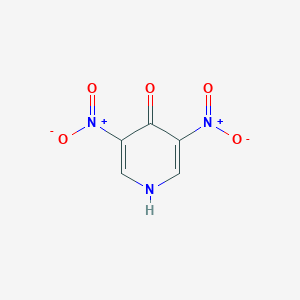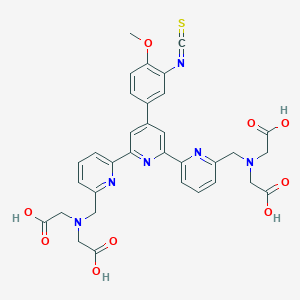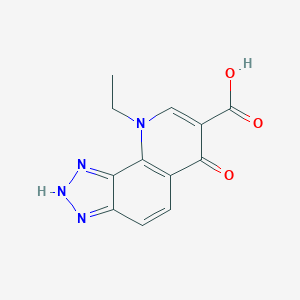
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, also known as ETDQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is not fully understood, but studies have shown that it works by inhibiting various cellular pathways that are involved in cancer growth and proliferation. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to inhibit the expression of various oncogenes, as well as the activity of various enzymes that are involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can induce apoptosis in cancer cells by activating various apoptotic pathways. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to inhibit angiogenesis by inhibiting the expression of various angiogenic factors. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have antimicrobial effects, with promising results against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its potential as an anticancer and antimicrobial agent. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one of the main limitations of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. Another area of research is the development of more effective delivery methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, as well as its potential applications in various fields.
Métodos De Síntesis
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with maleic acid to yield 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Propiedades
Número CAS |
145548-82-9 |
|---|---|
Nombre del producto |
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid |
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
9-ethyl-6-oxo-2H-triazolo[4,5-h]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c1-2-16-5-7(12(18)19)11(17)6-3-4-8-9(10(6)16)14-15-13-8/h3-5H,2H2,1H3,(H,18,19)(H,13,14,15) |
Clave InChI |
ZLSMOIFEDNNGSC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
Sinónimos |
4-ethyl-4,7-dihydro-1(2)-R-1(2)H-triazolo(4,5-h)quinolin-7-one-6-carboxylic acid 4-ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid EDTQCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



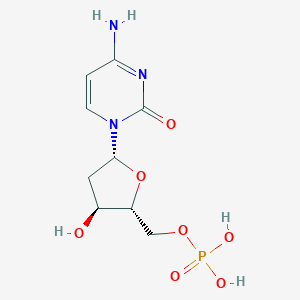
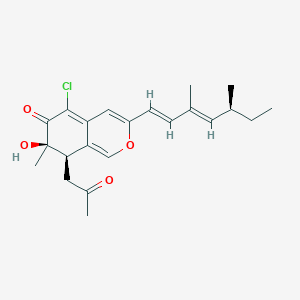
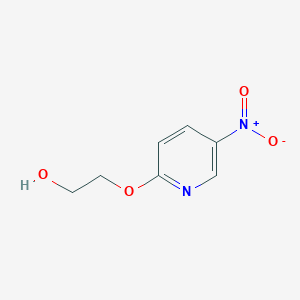
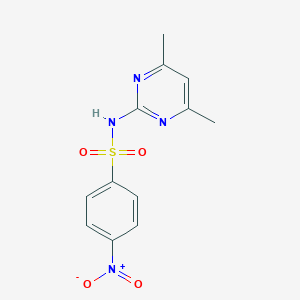
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
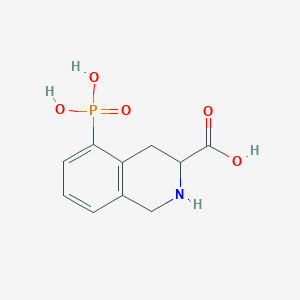
![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
